

Application Note: Bromochloromethane-d2 in Metabolomics Research

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: Bromochloromethane-d2

CAS No.: 3149-74-4

Cat. No.: B121628

[Get Quote](#)

Introduction & Core Utility

In the high-dimensional landscape of metabolomics, **Bromochloromethane-d2** acts as a specialized internal standard (IS) used to correct for analytical variance in Gas Chromatography-Mass Spectrometry (GC-MS) and organic-phase extractions.^{[1][2]} Unlike common aqueous standards (e.g., DSS or TSP), **Bromochloromethane-d2** is hydrophobic and volatile, making it uniquely suited for:

- **Volatile Organic Compound (VOC) Analysis:** It serves as a surrogate for low-molecular-weight metabolites (e.g., short-chain fatty acids, ketones, aldehydes) in breath, plasma, and urine analysis.^{[1][2]}
- **Lipidomics Normalization:** Its partition coefficient (LogP ~1.^[2]41) ensures it tracks with the organic phase during Folch or Bligh-Dyer extractions, providing a recovery control for lipid profiling.^[2]
- **NOMIS Normalization:** It is a key component in the Normalization using Optimal Selection of Multiple Internal Standards (NOMIS) method, used to mathematically correct for matrix

effects and ionization suppression in complex biological samples.[2]

Technical Specifications

| Parameter | Specification |
|-----------------------|---|
| Chemical Formula | CD ₂ BrCl |
| Molecular Weight | ~131.39 g/mol (Isotopically Weighted) |
| Boiling Point | 68°C (Volatile) |
| Density | ~2.02 g/mL |
| Primary MS Ions (SIM) | m/z 51 (Base Peak, CD ₂ Cl ⁺), m/z 130/132/134 (Molecular Ion Cluster) |
| Solubility | Miscible with Methanol, Chloroform, Hexane; Insoluble in Water.[1][2][3][4] |

Mechanism of Action: Why Bromochloromethane-d₂?

The efficacy of **Bromochloromethane-d₂** stems from its distinctive isotopic signature and physicochemical stability:

- **Orthogonal Detection:** The presence of both Bromine (Br) and Chlorine (Cl) creates a unique "M+2" and "M+4" isotope cluster in Mass Spectrometry.[2] This pattern is virtually non-existent in natural biological metabolites, eliminating false positives.[2]
- **Deuterium Stability:** The deuterium labeling (d₂) shifts the retention time slightly (chromatographic isotope effect) and the mass by +2 Da compared to the non-labeled counterpart, allowing for precise quantification without interference from endogenous bromochloromethane (which is rare but possible in environmental samples).[2]
- **Extraction Surrogate:** Because it partitions into the organic layer during liquid-liquid extraction, it validates the efficiency of the extraction step itself—a critical quality control (QC) point often missed by external standards.[2]

Protocol: GC-MS Metabolomics Workflow

Objective: Quantification of volatile metabolites and lipid species in human plasma using **Bromochloromethane-d2** as a normalization standard.

A. Reagent Preparation[2][5][6]

- Stock Solution (1 mg/mL): Dissolve 10 mg of **Bromochloromethane-d2** (99 atom % D) in 10 mL of HPLC-grade Methanol. Store at -20°C in a sealed PTFE-lined vial to prevent evaporation.
- Working Internal Standard (IS) Solution (10 µg/mL): Dilute 100 µL of Stock Solution into 9.9 mL of Methanol.

B. Sample Preparation (Liquid-Liquid Extraction)

This protocol uses a modified Bligh-Dyer method suitable for both lipidomics and volatile analysis.[2]

- Sample Aliquot: Transfer 100 µL of plasma/serum into a 2 mL glass centrifuge tube.
- Spiking (Critical Step): Add 10 µL of the Working IS Solution (**Bromochloromethane-d2**) directly to the sample.[2]
 - Note: Spiking before extraction allows the IS to correct for extraction losses.[2]
- Protein Precipitation: Add 400 µL of ice-cold Methanol/Chloroform (1:1 v/v). Vortex vigorously for 30 seconds.[2]
- Phase Separation: Add 200 µL of water and 200 µL of Chloroform. Vortex for 10 seconds.[2]
[5]
- Centrifugation: Centrifuge at 12,000 x g for 10 minutes at 4°C.
- Collection:
 - For Lipids/Organics: Collect the lower (chloroform) phase.[2]

- For Volatiles: Collect the lower phase immediately into a GC vial with a limited-volume insert to minimize headspace loss.

C. GC-MS Acquisition Parameters

Configure the instrument for Selected Ion Monitoring (SIM) to maximize sensitivity for the internal standard.

- Column: DB-5ms or equivalent (30m x 0.25mm ID x 0.25µm film).[2]
- Carrier Gas: Helium at 1.0 mL/min (Constant Flow).[2]
- Inlet Temperature: 250°C (Splitless mode).
- Oven Program:
 - Initial: 40°C (hold 2 min) - Crucial for retaining volatiles like **Bromochloromethane-d2**.[1][2]
 - Ramp 1: 10°C/min to 150°C.[2]
 - Ramp 2: 25°C/min to 300°C (hold 5 min).
- MS Detection (SIM Mode):
 - Target Ion: m/z 51 (Quantifier - CD₂Cl⁺ fragment).[2]
 - Qualifier Ions: m/z 130, m/z 132 (Molecular ions confirming Br/Cl pattern).[2]
 - Dwell Time: 50 ms per ion.[2]

Data Analysis & Normalization Logic

The raw intensity of metabolites must be normalized against the signal of **Bromochloromethane-d2**.[2]

Formula:

[2]

Where:

- is the integrated peak area of **Bromochloromethane-d2** (m/z 51).[2]
- is the constant concentration of the IS added.[2]

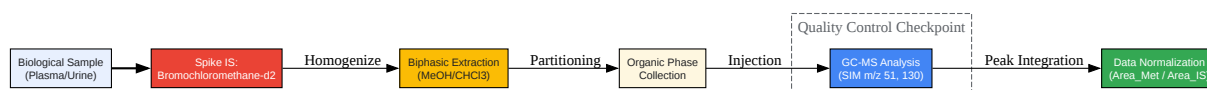
Validation Criteria (Self-Validating System)

- Retention Time Stability: The IS peak should elute consistently (e.g., ± 0.05 min). A shift indicates a leak or column degradation.[2]
- Area Consistency: In Quality Control (QC) blank injections, the IS area should remain within 15% RSD (Relative Standard Deviation) across the batch.
- Isotope Ratio Check: The ratio of m/z 130 to m/z 132 should approximate the natural abundance ratio of Bromine isotopes ($\sim 1:1$). Significant deviation implies interference.[2]

Visualizations

Figure 1: Metabolomics Workflow with Bromochloromethane-d2

This diagram illustrates the critical insertion point of the internal standard to ensure it captures all downstream variability.[2]

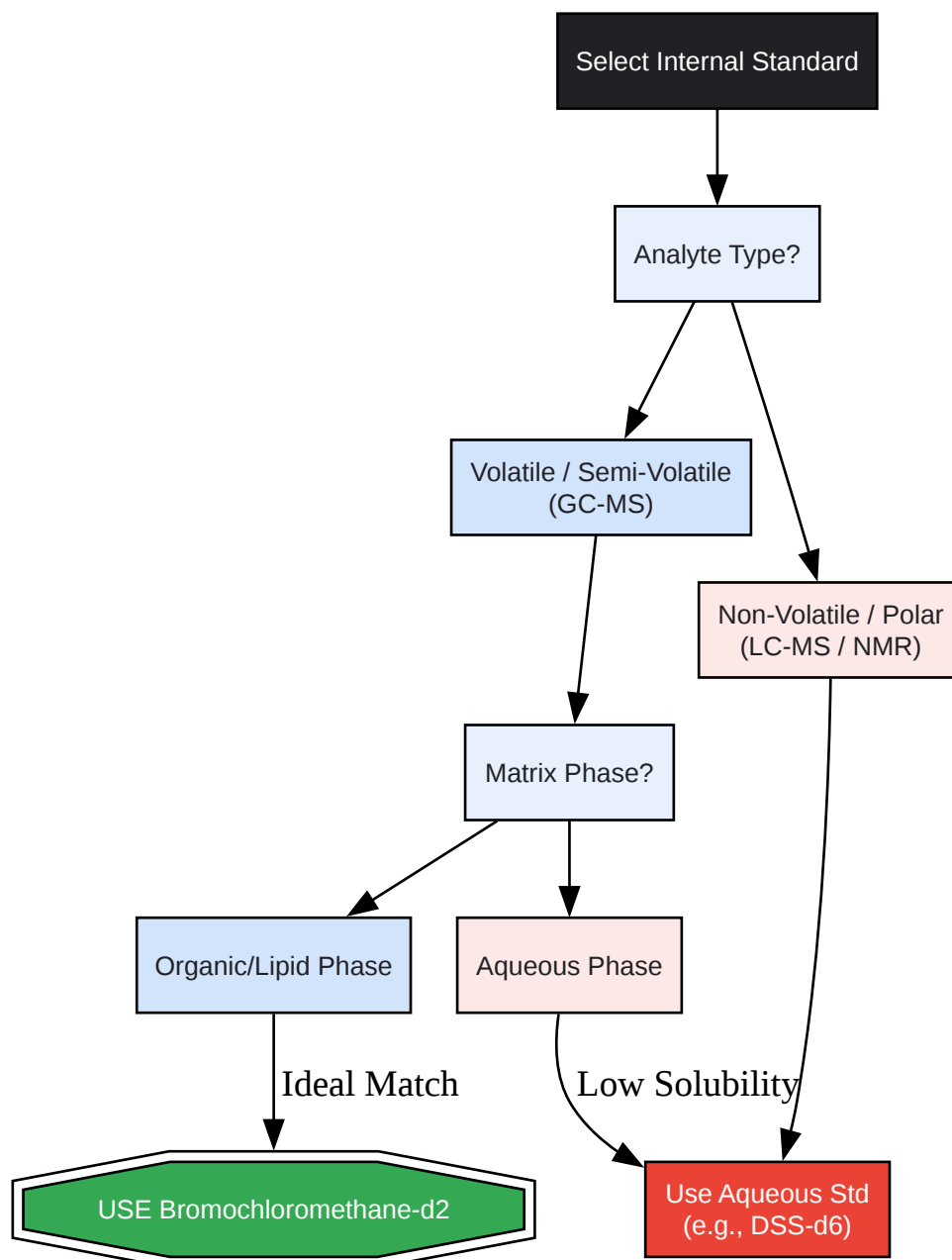


[Click to download full resolution via product page](#)

Caption: Workflow for integrating **Bromochloromethane-d2** as a surrogate standard. Spiking occurs pre-extraction to normalize for recovery losses.

Figure 2: Decision Logic for Internal Standard Selection

Use this logic tree to confirm if **Bromochloromethane-d2** is the correct standard for your specific assay.



[Click to download full resolution via product page](#)

Caption: Selection criteria. **Bromochloromethane-d2** is optimal for Volatile and Organic-phase analyses, but poor for aqueous polar metabolites.[1]

References

- Sysi-Aho, M., et al. (2007).[2] "Normalization method for metabolomics data using optimal selection of multiple internal standards (NOMIS)." BMC Bioinformatics, 8:93. [2]
- U.S. EPA. (2018).[2] "Method 8260D: Volatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS)." SW-846 Test Methods for Evaluating Solid Waste. [2]
- Sigma-Aldrich. "**Bromochloromethane-d2** Product Specification & Safety Data Sheet." Merck KGaA.[2] [2]
- Pluskal, T., et al. (2010).[2] "MZmine 2: Modular framework for processing, visualizing, and analyzing mass spectrometry-based molecular profile data." [1][2] BMC Bioinformatics, 11:395.[2]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- [1. US9673030B2 - Computer readable storage mediums, methods and systems for normalizing chemical profiles in biological or medical samples detected by mass spectrometry - Google Patents \[patents.google.com\]](#)
- [2. Bromochloromethane | CH2BrCl | CID 6333 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [3. epdf.pub \[epdf.pub\]](#)
- [4. researchgate.net \[researchgate.net\]](#)
- [5. biorxiv.org \[biorxiv.org\]](#)
- To cite this document: BenchChem. [Application Note: Bromochloromethane-d2 in Metabolomics Research]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b121628/docs#application-note-bromochloromethane-d2-in-metabolomics-research\]](https://www.benchchem.com/product/b121628/docs#application-note-bromochloromethane-d2-in-metabolomics-research)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)